Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate
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Overview
Description
Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with an ethyl ester group, a 4-chlorobenzamido group, and a methyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate are cyclin-dependent kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation and transcription, making them important targets in cancer therapy.
Mode of Action
This compound interacts with its targets (CDK6 and CDK9) by inhibiting their activity
Biochemical Pathways
The inhibition of CDK6 and CDK9 affects the cell cycle and transcription pathways . This disruption can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer. The downstream effects of these pathways include the death of cancer cells and the potential reduction of tumor growth.
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of CDK6 and CDK9, disruption of the cell cycle and transcription processes, and induction of apoptosis . These effects lead to the death of cancer cells and potentially reduce tumor growth.
Preparation Methods
The synthesis of Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as substituted phenols and aldehydes.
Introduction of the 4-Chlorobenzamido Group: This step involves the reaction of the benzofuran derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 4-chlorobenzamido group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzamido group, using nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a building block in medicinal chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential use as a therapeutic agent in the treatment of various diseases, particularly cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorobenzamido)-3-methylbenzofuran-5-carboxylate: A structural isomer with different substitution patterns on the benzofuran ring.
Methyl 2-(4-chlorobenzamido)-3-methylbenzofuran-5-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl 5-(4-bromobenzamido)-3-methylbenzofuran-2-carboxylate: A compound with a bromine atom instead of a chlorine atom on the benzamido group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorobenzamido group, which may confer distinct biological activities and properties compared to its analogs.
Properties
IUPAC Name |
ethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)15-10-14(8-9-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZMBHNCDKDVGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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